4-tert-butyl-N-pyrazin-2-ylbenzamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-tert-butyl-N-pyrazin-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c1-15(2,3)12-6-4-11(5-7-12)14(19)18-13-10-16-8-9-17-13/h4-10H,1-3H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGREDWSSSRFCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361353 |

Source

|

| Record name | 4-tert-butyl-N-pyrazin-2-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774589-60-5 |

Source

|

| Record name | 4-tert-butyl-N-pyrazin-2-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Retro-Inverse Paradigm: N-Pyrazinylbenzamide Derivatives

An In-Depth Technical Guide on Structure-Activity Relationships and Synthetic Methodologies[1]

Executive Summary & Chemical Rationale

In the landscape of small-molecule drug discovery, the N-pyrazinylbenzamide scaffold represents a critical "retro-amide" modification of the well-established N-phenylpyrazine-2-carboxamide class.[1][2][3][4] While the parent carboxamides are potent antimycobacterial agents (analogues of Pyrazinamide), they often suffer from significant hepatotoxicity (HepG2 cytotoxicity).[4]

The "retro" strategy involves reversing the amide bond vector relative to the aromatic systems. This is not merely a cosmetic change; it fundamentally alters the electronic landscape of the molecule:

-

Electronic Inversion:

-

pKa Shift: In the retro-derivative, the amide nitrogen is linked directly to the electron-withdrawing pyrazine. This significantly increases the acidity of the N-H proton, altering hydrogen-bond donor capability and membrane permeability.

-

Metabolic Stability: The retro-amide bond is often more resistant to specific amidases that recognize the parent pyrazinamide motif, potentially improving half-life (

) and reducing toxic metabolite formation.[1]

This guide focuses on the synthesis, SAR (Structure-Activity Relationship), and biological profiling of these retro-derivatives, specifically within the context of Antimycobacterial (TB) and Glucokinase Activator (T2DM) research.[1]

Structural & Functional Logic (Graphviz Visualization)

The following diagram illustrates the structural divergence and the decision logic for pursuing the retro-scaffold.

Figure 1: Decision tree illustrating the shift from parent carboxamide to retro-benzamide to address toxicity liabilities.

Pharmacological Profile & SAR

The "Activity vs. Toxicity" Trade-off

Research indicates that while the retro-amide modification often results in a decrease in absolute potency (MIC) against Mycobacterium tuberculosis (Mtb) compared to the parent carboxamide, it drastically improves the safety profile.

| Feature | Parent (Carboxamide) | Retro (Benzamide) | Implication |

| Linker | Pyrazine-CO-NH -Phenyl | Pyrazine-NH-CO -Phenyl | Vector Reversal |

| Mtb Potency | High (MIC < 2 µM common) | Moderate (MIC 3–25 µM) | Retro requires optimization |

| Cytotoxicity | High (HepG2 IC50 low) | Low (HepG2 IC50 high) | Key Advantage |

| Selectivity Index | Narrow | Wide (>10) | Better therapeutic window |

Critical SAR: The 5-Chloro Substitution

A vital insight for researchers working on this scaffold is that the retro-scaffold is essentially inactive without specific activation on the pyrazine ring.

-

Unsubstituted Pyrazine: Inactive.[1]

-

5-Chloro Substitution: Restored Activity. [1][3]

-

Mechanism:[1] The chlorine atom at position 5 (para to the amide nitrogen) likely modulates the lipophilicity (LogP) and the electronic density of the pyrazine ring, facilitating binding to the target (likely FASN1 or ribosomal targets in Mtb).

-

Lead Compound Profile (Zitko et al.):

-

Structure: N-(5-chloropyrazin-2-yl)-4-methylbenzamide[1]

Experimental Methodologies

Synthetic Challenges

The synthesis of N-pyrazinylbenzamides is more challenging than the parent carboxamides.

-

Reason: The amine partner is 2-aminopyrazine .[1] The pyrazine ring is electron-withdrawing, making the exocyclic amino group poorly nucleophilic. Standard EDC/HOBt couplings often fail or proceed with very low yields.[1]

-

Solution: Use of Acid Chlorides or high-activity coupling agents (HATU) with non-nucleophilic bases.[1]

Validated Synthetic Protocol

Scope: Synthesis of N-(5-chloropyrazin-2-yl)-4-alkylbenzamides.

Reagents:

-

Substituted Benzoic Acid (1.0 eq)[1]

-

Thionyl Chloride (

) or Oxalyl Chloride[1] -

2-Amino-5-chloropyrazine (1.0 eq)[1]

-

Pyridine (solvent/base) or DCM/TEA[1]

Step-by-Step Procedure:

-

Activation (Acid Chloride Formation):

-

Dissolve the substituted benzoic acid (e.g., 4-methylbenzoic acid, 2.0 mmol) in anhydrous DCM (10 mL).

-

Add Oxalyl chloride (2.5 mmol) dropwise at 0°C, followed by a catalytic drop of DMF.

-

Stir at room temperature (RT) for 2 hours until gas evolution ceases.

-

Evaporate solvent in vacuo to obtain the crude benzoyl chloride.[1] Note: Do not purify; use immediately.

-

-

Coupling (The Critical Step):

-

Dissolve 2-amino-5-chloropyrazine (2.0 mmol) in anhydrous Pyridine (5 mL). Rationale: Pyridine acts as both solvent and acid scavenger, essential for weak nucleophiles.

-

Add the crude benzoyl chloride (dissolved in 2 mL DCM) dropwise to the pyridine solution at 0°C.

-

Allow the mixture to warm to RT and stir for 12–24 hours.

-

Validation Point: Monitor via TLC (Mobile phase: Hexane:EtOAc 2:1). The starting aminopyrazine is fluorescent; the product is usually UV active but less polar.

-

-

Workup & Purification:

Biological Assay: Microplate Alamar Blue Assay (MABA)

For determination of MIC against M. tuberculosis H37Rv.[1]

-

Inoculum: Dilute Mtb H37Rv culture to

CFU/mL in Middlebrook 7H9 broth. -

Plating: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the retro-amide test compounds (Final conc range: 0.1 – 100 µg/mL).

-

Controls:

-

Incubation: Incubate at 37°C for 7 days.

-

Readout: Add 30 µL of Alamar Blue solution (1:1 mix of 10x Alamar Blue and 10% Tween 80). Incubate 24h.

Pathway & Workflow Visualization

The following diagram outlines the synthetic workflow and the subsequent biological filtering process.

Figure 2: Synthetic workflow and biological triage for N-pyrazinylbenzamide derivatives.

References

-

Zitko, J., Mindlová, A., Valášek, O., & Doležal, M. (2018). Design, Synthesis and Evaluation of N-pyrazinylbenzamides as Potential Antimycobacterial Agents. Molecules, 23(9), 2363.[1]

-

[1]

-

-

Doležal, M., et al. (2009).[1] Substituted N-phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. Molecules, 14(10), 4180-4189.[1]

-

[1]

-

-

Servan, K., et al. (2023).[1] N-Pyrazinylhydroxybenzamides as biologically active compounds: a hit-expansion study and antimicrobial evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

[1]

-

-

Pal, M. (2009).[1][9] Benzamide derivatives as glucokinase activators: A patent review. Expert Opinion on Therapeutic Patents.

- Note: Provides context on the benzamide scaffold in metabolic disease, contrasting with the antimicrobial pyrazine applic

Sources

- 1. Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Evaluation of N-pyrazinylbenzamides as Potential Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Evaluation of N-pyrazinylbenzamides as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciforum.net [sciforum.net]

- 6. mdpi.com [mdpi.com]

- 7. publications.cuni.cz [publications.cuni.cz]

- 8. Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics [mdpi.com]

- 9. researchgate.net [researchgate.net]

SMILES code for 4-tert-butyl-N-pyrazin-2-ylbenzamide

An In-Depth Technical Guide to 4-tert-butyl-N-pyrazin-2-ylbenzamide

Molecular Structure and Chemical Identity

4-tert-butyl-N-pyrazin-2-ylbenzamide is a synthetic compound featuring a central benzamide scaffold. The distinguishing features of this molecule are a tert-butyl group at the 4-position of the benzene ring and a pyrazin-2-yl group attached to the amide nitrogen. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a common motif in biologically active compounds.[1]

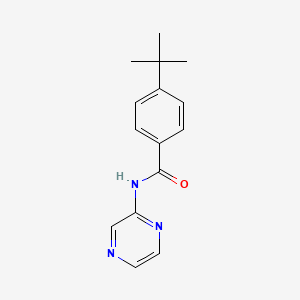

Canonical SMILES: CC(C)(C)c1ccc(cc1)C(=O)Nc1nccnc1

Key Structural Features:

-

Benzamide Core: A stable amide linkage that is a cornerstone of many pharmaceuticals.

-

4-tert-butyl Group: A bulky, lipophilic group that can influence the molecule's pharmacokinetic properties and its interaction with biological targets.

-

Pyrazine Ring: A heterocyclic system known to be present in various bioactive molecules, including some anticancer and antimicrobial agents.[1][2]

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C15H17N3O |

| Molecular Weight | 255.32 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Note: These properties are computationally predicted and should be confirmed experimentally.

Synthesis of 4-tert-butyl-N-pyrazin-2-ylbenzamide: A Step-by-Step Protocol

The synthesis of 4-tert-butyl-N-pyrazin-2-ylbenzamide can be efficiently achieved through a standard amide coupling reaction. This involves the activation of the carboxylic acid group of 4-tert-butylbenzoic acid and its subsequent reaction with 2-aminopyrazine. Two common and reliable methods for this transformation are the Schotten-Baumann reaction, which proceeds via an acyl chloride intermediate, and a carbodiimide-mediated coupling.

Synthetic Workflow Overview

The overall synthetic strategy is a one-step amide bond formation between commercially available starting materials.

Caption: General workflow for the synthesis of 4-tert-butyl-N-pyrazin-2-ylbenzamide.

Experimental Protocol: Carbodiimide-Mediated Coupling

This method is often preferred due to its milder reaction conditions and the wide availability of coupling reagents.[3]

Materials:

-

4-tert-butylbenzoic acid

-

2-aminopyrazine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-tert-butylbenzoic acid (1.0 eq). Dissolve it in anhydrous DCM.

-

Activation: Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. The formation of the active ester intermediate is crucial for the subsequent reaction.

-

Amine Addition: In a separate flask, dissolve 2-aminopyrazine (1.1 eq) and DIPEA (2.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is then purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 4-tert-butyl-N-pyrazin-2-ylbenzamide.

Analytical Characterization

The structure and purity of the synthesized 4-tert-butyl-N-pyrazin-2-ylbenzamide would be confirmed using standard analytical techniques. The expected spectroscopic data, based on the analysis of similar compounds, are outlined below.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyrazine rings. The tert-butyl group will appear as a sharp singlet around 1.3 ppm. The amide proton (N-H) will likely be a broad singlet in the downfield region. The protons on the pyrazine ring will appear as characteristic doublets and triplets.

-

¹³C NMR: The carbon NMR will show signals for all 15 carbon atoms. The carbonyl carbon of the amide will be in the range of 165-170 ppm. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups will be in the aliphatic region. The aromatic carbons will appear in the 120-150 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.

-

C=O stretch (amide): A strong, sharp peak around 1650-1680 cm⁻¹.[5]

-

C-H stretches (aromatic and aliphatic): Peaks in the 2800-3100 cm⁻¹ region.

-

C=C and C=N stretches (aromatic): Peaks in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).

Potential Biological Applications and Future Directions

While 4-tert-butyl-N-pyrazin-2-ylbenzamide itself has not been extensively studied, the pyrazine and benzamide moieties are present in numerous compounds with a wide range of biological activities.[1][2] This suggests that the title compound could be a valuable scaffold for further investigation in drug discovery.

Rationale for Investigation

-

Antimicrobial and Antitubercular Activity: Pyrazine derivatives are known for their antimicrobial properties.[6] Specifically, N-pyrazinylbenzamides have been investigated as potential antimycobacterial agents.[7] The lipophilic tert-butyl group could potentially enhance cell membrane permeability, a desirable trait for antimicrobial drugs.

-

Anticancer Potential: Numerous pyrazine-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[1] Benzamide derivatives are also a well-established class of anticancer agents, with some acting as histone deacetylase (HDAC) inhibitors.[8]

-

Enzyme Inhibition: The benzamide scaffold is a versatile platform for designing enzyme inhibitors. For instance, pyrazine-substituted benzamides have been explored as allosteric activators of human glucokinase, an important target in diabetes treatment.[9]

Future Research Workflow

The exploration of the biological potential of 4-tert-butyl-N-pyrazin-2-ylbenzamide would follow a structured discovery pipeline.

Caption: A typical workflow for the biological evaluation of a novel chemical entity.

References

- Dounay, A. B., & Wipf, P. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Beilstein Journal of Organic Chemistry, 15, 67–74.

- Al-zahrani, M. H., Al-Ghamdi, S. A., Al-hogbi, B. G., Al-shehri, M. M., Al-Ghamdi, A. M., & El-messery, S. M. (2025). Design, Synthesis, and Biological Evaluation of Novel Pyrazine Substituted Benzamides as Allosteric Activators of Human Glucokinase. Molecules, 30(17), 1-19.

- Abdel-Aziem, A., Gomaa, M. S., Al-Fahemi, J. H., Al-qahtani, A. S., & El-Gamal, M. I. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules, 27(1), 112.

- Kowalski, K., & Szyling, J. (2025). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances, 15(18), 1-10.

- BenchChem. (2025). The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. BenchChem.

- Kerda, M., Šlechta, P., & Zitko, J. (2023). N-Pyrazinylhydroxybenzamides as biologically active compounds: a hit-expansion study and antimicrobial evaluation. Future Medicinal Chemistry, 15(22), 1783-1798.

- Shaik, B., Sree, K. S., & Kumar, C. G. (2023). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Advances, 13(24), 1-15.

- Sá, M. M. (2020). Synthesis of substituted pyrazines from N-allyl malonamides. Organic & Biomolecular Chemistry, 18(34), 6651-6663.

- Kowalski, K., & Szyling, J. (2025). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances, 15(18), 1-10.

- Schmid, F., Zucol, F., & Panke, S. (2020). Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. Scientific Reports, 10(1), 1-13.

- Khan, I., Ibrar, A., & Abbas, N. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4905.

- Zitko, J., Juhás, M., & Doležal, M. (2018). Design, Synthesis and Evaluation of N-pyrazinylbenzamides as Potential Antimycobacterial Agents. Molecules, 23(9), 2338.

- Bouz, G., Juhás, M., & Zitko, J. (2019). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. Molecules, 25(1), 138.

- Bouz, G., Juhás, M., & Zitko, J. (2019). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies.

- Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- PubChemLite. (n.d.). 4-tert-butyl-n-isobutylbenzamide (C15H23NO).

- PubChem. (n.d.). phenyl N'-tert-butyl-N-pyrazin-2-ylcarbamimidate.

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Organic & Biomolecular Chemistry. (n.d.).

- Fisher Scientific. (n.d.). Amide Synthesis.

- PubChem. (n.d.). 4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide.

- ResearchGate. (n.d.). Vibrational spectroscopic investigations and computational study of 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide.

- Gopishetti, S., & Singh, R. P. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(30), 4153-4156.

- PubChemLite. (n.d.). 4-tert-butyl-n-phenylbenzamide (C17H19NO).

- PubChemLite. (n.d.). N-butyl-4-tert-butylbenzamide (C15H23NO).

- Bouz, G., Juhás, M., & Zitko, J. (2019). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. MDPI.

- Indian Journal of Chemistry. (2025). Synthesis and comparison of experimental and theoretical results of N' - (4 - (tert - butyl)benzylidene) - 1 - (2 - methoxyphenyl) - 5 - methyl - 1H - pyrazole - 4 - carbohydrazide. Indian Journal of Chemistry (IJC), 64(8).

- Shaik, B., Sree, K. S., & Kumar, C. G. (2023). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Publishing.

- Doležal, M., & Jampílek, J. (2009).

Sources

- 1. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. hepatochem.com [hepatochem.com]

- 4. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publications.cuni.cz [publications.cuni.cz]

- 6. pure.knaw.nl [pure.knaw.nl]

- 7. Design, Synthesis and Evaluation of N-pyrazinylbenzamides as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. nanobioletters.com [nanobioletters.com]

Lipophilic Pyrazine Derivatives: Strategic Design, Synthesis, and Medicinal Applications

Executive Summary: The Lipophilicity Paradox

The pyrazine scaffold (1,4-diazine) is a cornerstone of medicinal chemistry, distinguished by its electron-deficient nature and capacity for hydrogen bonding. However, its intrinsic physicochemical profile presents a challenge: unsubstituted pyrazine is highly hydrophilic (LogP ≈ -0.2). While this aids solubility, it often hampers passive membrane permeability and blood-brain barrier (BBB) penetration, which are critical for CNS and intracellular anti-infective targets.

This guide details the strategic derivatization of pyrazines to modulate lipophilicity (LogP 1.5–3.5), enhancing drug-like properties (DMPK) without compromising metabolic stability. We focus on direct C-H functionalization (Minisci reaction) and condensation strategies to install lipophilic vectors, validated by case studies in antitubercular and kinase inhibitor discovery.

Chemical Space & Synthetic Architecture

To transform the polar pyrazine core into a lipophilic drug candidate, we employ three primary synthetic distinct strategies. The choice depends on the desired substitution pattern (2,3- vs. 2,5- vs. 2,6-substitution).

Synthetic Pathways Overview

The following diagram illustrates the decision matrix for synthesizing lipophilic pyrazines based on the desired regiochemistry.

Caption: Decision matrix for synthetic routes. Method B (Minisci) is preferred for introducing alkyl lipophilic vectors to existing scaffolds.

Detailed Methodologies

Method A: Condensation (De Novo Synthesis)

The classic reaction between 1,2-diamines and 1,2-dicarbonyls. While robust, it is limited by the availability of specific dicarbonyl precursors.

-

Utility: Best for generating the central core with fixed lipophilic groups (e.g., 2,3-dimethylpyrazine).

Method B: Minisci Radical Alkylation (Direct Functionalization)

This is the most powerful tool for "lipophilicity tuning." It allows the late-stage introduction of alkyl chains (e.g., isopropyl, cyclohexyl, adamantyl) onto the electron-deficient pyrazine ring using carboxylic acids as radical precursors.

-

Mechanism: Oxidative decarboxylation generates a nucleophilic alkyl radical that attacks the protonated (activated) heteroaromatic base.

-

Regioselectivity: Typically favors the C-2 or C-5 positions adjacent to nitrogen.

Therapeutic Case Studies

Antitubercular Agents: Penetrating the Waxy Wall

Mycobacterium tuberculosis (Mtb) is protected by a mycolic acid-rich cell wall, requiring drugs to possess specific lipophilic windows. Pyrazinamide (PZA) is a first-line drug, but its hydrophilic nature limits passive diffusion in non-acidic environments.

SAR Insight: Increasing the lipophilicity of PZA derivatives by adding long alkyl chains at the C-5 position significantly improves activity against M. tuberculosis.

Table 1: SAR of 5-Alkyl-Pyrazinamide Derivatives against Mtb Data summarized from recent antitubercular research (e.g., Doležal et al., 2026).

| Compound | R-Substituent (C-5) | LogP (Calc) | MIC (µg/mL) vs H37Rv | Interpretation |

| PZA | -H | -0.71 | 12.5 - 50 | Baseline activity (Prodrug) |

| 5-Methyl-PZA | -CH3 | -0.25 | > 50 | Insufficient lipophilicity gain |

| 5-Propyl-PZA | -(CH2)2CH3 | 0.81 | 12.5 | Improved penetration |

| 5-Heptyl-PZA | -(CH2)6CH3 | 2.92 | 3.13 | Optimal Lipophilicity |

| 5-Octyl-PZA | -(CH2)7CH3 | 3.45 | 6.25 | "Lipophilicity Cutoff" (Solubility issues) |

Kinase Inhibitors: The CNS Frontier

In oncology (e.g., Glioblastoma), pyrazine derivatives targeting CK2 or mTOR must cross the BBB.

-

Strategy: 2,6-Disubstitution is common. The pyrazine nitrogens serve as hydrogen bond acceptors in the kinase hinge region, while the substituents (often aryl or cycloalkyl) tune the LogP to ~2.0–3.0 for BBB permeability.

-

Example: Tricyclic pyrimido-pyrrolo-oxazine derivatives have shown predicted BBB permeability when the core pyrazine lipophilicity is balanced with polar surface area (PSA < 90 Ų).

Experimental Protocols

Protocol: Minisci Alkylation for 5-Cyclohexylpyrazine-2-carboxamide

Objective: Introduce a lipophilic cyclohexyl group to the PZA scaffold to modulate LogP.

Reagents:

-

Pyrazine-2-carboxamide (1.0 equiv)[1]

-

Cyclohexanecarboxylic acid (3.0 equiv) - Radical Precursor

-

Silver Nitrate (AgNO3) (0.2 equiv) - Catalyst

-

Ammonium Persulfate ((NH4)2S2O8) (1.5 equiv) - Oxidant

-

Trifluoroacetic acid (TFA) (1.0 equiv) - Proton Source

-

Solvent: Dichloromethane (DCM) / Water (biphasic) or Acetonitrile/Water.

Step-by-Step Procedure:

-

Preparation: Dissolve Pyrazine-2-carboxamide (10 mmol) in a mixture of CH3CN (20 mL) and Water (20 mL). Add TFA (10 mmol) to protonate the pyrazine ring (activating it for nucleophilic radical attack).

-

Catalyst Addition: Add AgNO3 (2 mmol) and Cyclohexanecarboxylic acid (30 mmol). Heat the mixture to 50°C.

-

Radical Initiation: Dissolve (NH4)2S2O8 (15 mmol) in water (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Note: Rapid evolution of CO2 will occur.

-

Reaction: Stir at 60-70°C for 2-4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) or LC-MS.[1]

-

Workup: Cool to room temperature. Neutralize with sat. NaHCO3. Extract with DCM (3 x 30 mL).

-

Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash column chromatography (Silica gel, gradient 0-50% EtOAc in Hexane).

-

Validation: Confirm structure via 1H-NMR (loss of C-5 proton, appearance of cyclohexyl multiplets).

Protocol: Lipophilicity (LogD) Determination via Shake-Flask Method

Objective: Empirically validate the lipophilicity of the synthesized derivative at physiological pH.

-

Phase Preparation: Saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice versa for 24 hours.

-

Solubilization: Dissolve the test compound (1 mg) in the PBS-saturated Octanol phase (1 mL). Measure UV absorbance (

). -

Partitioning: Add 1 mL of Octanol-saturated PBS to the vial. Vortex vigorously for 5 minutes. Centrifuge at 3000 rpm for 10 minutes to separate phases.

-

Measurement: Carefully remove the Octanol layer and measure UV absorbance (

). -

Calculation:

Note: If compound prefers the aqueous phase, measure the aqueous layer instead and invert the ratio.

Mechanistic Visualization: SAR Logic

The following diagram summarizes the Structure-Activity Relationship (SAR) logic for optimizing pyrazines for CNS vs. Anti-Infective indications.

Caption: SAR optimization logic connecting chemical modification to biological targets.

References

-

Doležal, M., et al. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. PMC. 2

-

Ranjan, C. (2026).[3] Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. Asian Journal of Pharmaceutics. 4

-

Fuchi, N., et al. (2012).[5] Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters. 5

-

RSC Publishing. (2021). Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability.[6] 6

-

BenchChem. (2025).[7] Novel Synthetic Routes for Pyrazine Derivatives: Application Notes and Protocols. 8

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 4. asiapharmaceutics.info [asiapharmaceutics.info]

- 5. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00408A [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Synthesis of 4-tert-butyl-N-(pyrazin-2-yl)benzamide

[1]

Abstract & Scope

This application note details the optimized synthesis of 4-tert-butyl-N-(pyrazin-2-yl)benzamide , a structural motif frequently utilized in medicinal chemistry as a "retro-amide" isostere of pyrazinamide (anti-tubercular) and as a directing group for palladium-catalyzed C-H activation.[1]

The Core Challenge: The primary synthetic hurdle is the low nucleophilicity of 2-aminopyrazine . The electron-withdrawing nature of the pyrazine ring nitrogens significantly reduces the reactivity of the exocyclic amine (

The Solution: This protocol prioritizes a Nucleophilic Acyl Substitution pathway using an acid chloride intermediate, catalyzed by pyridine. This method ensures complete conversion and high purity without the need for expensive peptide coupling reagents.

Retrosynthetic Analysis & Strategy

The strategy relies on activating the 4-tert-butylbenzoic acid into a highly electrophilic acid chloride, which then undergoes attack by the weak pyrazine nucleophile.

Figure 1: Retrosynthetic disconnection showing the convergence of the benzoyl fragment and the aminopyrazine.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role | CAS No. |

| 2-Aminopyrazine | 95.10 | 1.0 | Nucleophile | 5049-61-6 |

| 4-tert-butylbenzoyl chloride | 196.67 | 1.1 | Electrophile | 1710-98-1 |

| Pyridine | 79.10 | Solvent | Base/Catalyst | 110-86-1 |

| Dichloromethane (DCM) | 84.93 | Solvent | Diluent | 75-09-2 |

| DMAP | 122.17 | 0.1 | Catalyst (Optional) | 1122-58-3 |

Note: If 4-tert-butylbenzoyl chloride is unavailable, generate it in situ from 4-tert-butylbenzoic acid using Thionyl Chloride (

Experimental Protocol (The "Gold Standard" Method)

Method A: Acid Chloride Activation (Recommended)

This method utilizes pyridine as both a solvent and a nucleophilic catalyst. Pyridine reacts with the acid chloride to form an N-acylpyridinium salt , which is significantly more electrophilic than the acid chloride itself, facilitating attack by the sluggish aminopyrazine.

Step-by-Step Procedure:

-

Preparation:

-

Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.

-

Purge the flask with Nitrogen (

) or Argon to maintain an anhydrous atmosphere.

-

-

Solubilization:

-

Add 2-aminopyrazine (1.0 g, 10.5 mmol, 1.0 equiv) to the flask.

-

Add anhydrous Pyridine (10 mL) . Stir until fully dissolved.

-

Expert Tip: If the solution is not clear, mild warming (40°C) can assist, but cool back to 0°C before proceeding.

-

-

Acylation:

-

Cool the reaction mixture to 0°C using an ice bath.

-

Add 4-tert-butylbenzoyl chloride (2.27 g, 11.5 mmol, 1.1 equiv) dropwise over 10 minutes.

-

Observation: A precipitate (pyridinium hydrochloride) may form immediately.[1] This is normal.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

-

Stir for 12–16 hours .

-

-

Monitoring:

-

Check reaction progress via TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes).

-

Rf Values: 2-aminopyrazine (~0.2), Product (~0.5-0.6).[1]

-

Stain: UV (254 nm) is sufficient; Iodine stain helps visualize the amine.

-

-

Workup (Critical for Purity):

-

Pour the reaction mixture into ice-cold water (100 mL) .

-

Stir vigorously for 15 minutes. The product usually precipitates as a solid.

-

If Solid Precipitates: Filter the solid, wash with 1N HCl (2 x 20 mL) to remove residual pyridine and unreacted amine, then wash with water and hexanes.

-

If Oiling Occurs: Extract with Ethyl Acetate (3 x 50 mL).[1] Wash the combined organic layers with:

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

Method B: HATU Coupling (Alternative for HTS Libraries)

Use this only if acid chlorides are chemically incompatible with other functional groups on the molecule.[1]

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, compare your data against these standard parameters.

| Technique | Expected Signal | Interpretation |

| 1H NMR (DMSO-d6) | tert-butyl group .[1] Sharp singlet. Integration = 9. | |

| Amide -NH .[1] Broad singlet, highly deshielded. | ||

| Pyrazine protons . Distinctive heteroaromatic pattern. | ||

| Benzene protons .[1] AA'BB' system characteristic of para-substitution. | ||

| LC-MS (ESI+) | [M+H]+ = 256.15 | Confirm mass.[1] Watch for [2M+Na]+ dimers.[1] |

| Appearance | White to Off-white solid | If yellow/brown, pyridine impurities or oxidation are present.[1] |

Mechanistic Insight & Troubleshooting

The following diagram illustrates the reaction pathway and critical decision points for troubleshooting.

Figure 2: Reaction mechanism and troubleshooting logic. The formation of the N-acylpyridinium species is critical for overcoming the low reactivity of the pyrazine amine.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure reagents are dry. Use fresh bottle of |

| Starting Material Remains | Low Nucleophilicity | Add 10 mol% DMAP . This forms an even more reactive N-acyl-DMAP intermediate.[1] |

| Bis-acylation | Excess Acid Chloride | Strictly control stoichiometry (1.0 : 1.1). Pyrazine ring nitrogen can react under forcing conditions but is rare. |

References

-

NMI/MsCl-Mediated Amide Bond Formation: ResearchGate. "NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids." Available at:

-

Pyrazine Reactivity & C-H Activation: Royal Society of Chemistry (RSC). "Design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine...)" (Context on Pyrazine Amide synthesis). Available at: [1]

-

General Amide Coupling Protocols: National Institutes of Health (NIH). "Synthesis of amide derivatives for electron deficient amines... using EDC and DMAP." Available at: [1]

-

Compound Characterization Data: PubChem. "4-tert-Butyl-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide."[1][6] (Structural analog reference). Available at: [1]

Sources

- 1. 4-Tert-Butyl-N-{3-[8-({4-[(4-Methylpiperazin-1-Yl)carbonyl]phenyl}amino)imidazo[1,2-A]pyrazin-6-Yl]phenyl}benzamide | C35H37N7O2 | CID 59754720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide | C29H27N5O | CID 11397050 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Precision MIC Profiling of N-Pyrazinylbenzamides against M. tuberculosis

Executive Summary & Strategic Context

The evaluation of N-pyrazinylbenzamides presents a unique pharmacological challenge compared to standard antitubercular drugs like Rifampicin or Isoniazid. As structural analogs of Pyrazinamide (PZA), these compounds often function as prodrugs requiring bioactivation by the mycobacterial enzyme pyrazinamidase (PncA) into their active acid forms (e.g., Pyrazinoic acid, POA).

The Critical Variable: pH Dependence Standard M. tuberculosis (Mtb) susceptibility testing occurs at pH 6.8. However, PZA and many N-pyrazinylbenzamides exhibit little to no in vitro activity at neutral pH, despite potent in vivo sterilizing activity in the acidic environment of the phagolysosome (pH 5.5).

Strategic Directive: To avoid false negatives (Type II errors), this protocol utilizes an Acidified REMA (pH 6.0) workflow. This mimics the host-pathogen interface and facilitates the protonation of the active metabolite, ensuring intracellular accumulation and membrane disruption.

Mechanistic Rationale

Understanding the Mode of Action (MoA) is essential for interpreting MIC data. N-pyrazinylbenzamides typically follow the PZA activation pathway.

Figure 1: The Bioactivation Pathway. Efficacy depends on PncA activity and acidic pH to drive the active metabolite to its target.

Materials & Reagents

Biological Safety

-

Biosafety Level: BSL-3 is mandatory for M. tuberculosis H37Rv and clinical isolates.

-

Surrogate Option: M. tuberculosis H37Ra or M. bovis BCG (BSL-2) may be used for primary screens, but H37Rv is required for validation.

Critical Reagents

| Reagent | Specification | Purpose |

| Base Media | Middlebrook 7H9 Broth | Basal growth support. |

| Supplement | OADC (Oleic Albumin Dextrose Catalase) | Essential enrichment (10% v/v). |

| Buffer | Phosphate Buffer / Phosphoric Acid | Adjusting media to pH 6.0 ± 0.05 . |

| Indicator | Resazurin Sodium Salt (0.01-0.02%) | Redox indicator (Blue = Viable; Pink = Dead). |

| Solvent | DMSO (Dimethyl Sulfoxide) | Compound dissolution (Max 1% final conc). |

| Surfactant | Tween 80 (0.05%) | Prevents clumping (Use with caution; can hydrolyze some esters). |

Experimental Protocol: Acidified REMA

Phase A: Inoculum Preparation (The "Clump" Control)

Standardization is vital. Mtb clumps naturally, which causes uneven dosing.

-

Culture: Grow M. tuberculosis H37Rv in 7H9-OADC-Tween at 37°C until mid-log phase (OD₆₀₀ 0.6–0.8).

-

Bead Beating: Vortex with sterile glass beads (3mm) for 2 minutes to break clumps.

-

Settling: Allow to sit for 20 minutes; harvest the supernatant.

-

Standardization: Adjust turbidity to McFarland Standard 1.0 .

-

Note: Unlike rapid growers, PZA/Analog testing often requires a higher initial inoculum density (approx.

CFU/mL) before dilution.

-

-

Final Dilution: Dilute the adjusted suspension 1:20 in pH 6.0 7H9-OADC media. This is your Working Inoculum.

Phase B: Assay Plate Setup

Perform in a 96-well sterile microplate.

-

Media Fill: Add 100 µL of sterile pH 6.0 7H9 media to all wells.

-

Compound Addition:

-

Add 100 µL of N-pyrazinylbenzamide stock (e.g., 200 µg/mL) to Column 2.

-

Perform serial 2-fold dilutions from Column 2 to Column 10.

-

Discard the final 100 µL from Column 10.

-

Result: Concentration gradient (e.g., 100 µg/mL to 0.39 µg/mL).

-

-

Controls (Columns 11 & 12):

-

Growth Control (GC): Media + Bacteria + DMSO (No drug).

-

Sterility Control (SC): Media only (No bacteria).

-

-

Inoculation: Add 100 µL of Working Inoculum to all wells (except Sterility Control).

-

Final Volume: 200 µL per well.

-

Final DMSO: <1%.

-

Phase C: Incubation & Readout

Figure 2: REMA Workflow Timeline. The extended incubation post-dye is unique to slow-growing Mycobacteria.

-

Seal: Parafilm the plates to prevent evaporation (critical for 7-day incubation).

-

Primary Incubation: 37°C for 7 days .

-

Development: Add 30 µL of Resazurin solution to each well.

-

Secondary Incubation: Re-incubate for 24–48 hours.

-

Scoring:

-

Blue: No growth (Inhibition).

-

Pink/Fluorescent: Growth (Viable).

-

MIC Definition: The lowest concentration preventing the color change from blue to pink.

-

Data Interpretation & Quality Control

Validating the Assay

Before calculating MICs, check the controls. The assay is INVALID if:

-

GC (Growth Control): Remains Blue (insufficient growth/inoculum).

-

SC (Sterility Control): Turns Pink (contamination).

-

Reference Strain (H37Rv): PZA MIC falls outside the range of 12.5 – 50 µg/mL (at pH 6.0).

Troubleshooting Common Issues

| Issue | Probable Cause | Corrective Action |

| High MICs for all compounds | pH Drift | Measure media pH after autoclaving/supplement addition. It must be < 6.2. |

| Inconsistent Replicates | Clumping | Increase vortex time with beads; ensure Tween 80 is present. |

| Pink Sterility Controls | Contamination | Work strictly in BSC; filter sterilize compounds (0.22 µm). |

| False Resistance (PZA) | Inoculum too high | PZA activity is inoculum-dependent. Adhere strictly to 1 McFarland -> 1:20 dilution. |

Expert Insight: The "Neutral pH" Alternative

While the acidic protocol above is the industry standard for PZA analogs, recent literature (Shi et al., 2021) suggests that PZA susceptibility can be tested at pH 6.8 if using specific minimal media (like PZA-S1) rather than rich 7H9.

-

Why use it? If your N-pyrazinylbenzamide is unstable in acid.

-

Protocol Modification: Substitute 7H9 media with PZA-S1 Minimal Media .

-

Caution: This is a non-standard research method. Validation against the acidic 7H9 method is required for drug development dossiers.

References

-

Zhang, Y., et al. (2013). "Mechanisms of Pyrazinamide Action and Resistance." Microbiology Spectrum.

-

Palomino, J.C., et al. (2002). "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[1][2][3]

-

Shi, J., et al. (2021). "Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium." Antibiotics.[1][4][5][6]

-

Clinical and Laboratory Standards Institute (CLSI). "Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes (M24)."

-

World Health Organization (WHO). "Technical Report on Critical Concentrations for TB Drug Susceptibility Testing."[7]

Sources

- 1. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 4. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Testing Method for Mycobacterium Tuberculosis Complex (MTBC) | CLSI [clsi.org]

- 6. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]

- 7. stacks.cdc.gov [stacks.cdc.gov]

Application Note: Comprehensive In Vitro Characterization of Benzamide Antituberculars

Topic: In Vitro Antitubercular Assay Protocols for Benzamides Content Type: Application Note & Technical Guide

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9][10][11][12]

Benzamides and their structural analogues (e.g., dinitrobenzamides, benzothiazinones) represent a high-priority class of antitubercular agents. Their primary mechanism of action (MoA) involves the inhibition of DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase). DprE1 is a flavoenzyme essential for the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall.[1][2][3][4]

Unlike standard antibiotics, nitro-benzamides often act as suicide inhibitors . They are prodrugs activated by the enzyme itself: DprE1 reduces the nitro group to a nitroso intermediate, which then forms a covalent semimercaptal adduct with the active site cysteine residue (Cys387 in M. tuberculosis), irreversibly inactivating the enzyme.

This guide outlines a validated assay cascade designed to screen, validate, and profile benzamide derivatives.

Experimental Workflow Overview

Figure 1: The strategic funnel for antitubercular drug discovery. Note that MABA and Macrophage assays require Biosafety Level 3 (BSL-3) containment for H37Rv.

Primary Screening: Microplate Alamar Blue Assay (MABA)[15]

The MABA is the gold standard for high-throughput screening against Mycobacterium tuberculosis (Mtb) H37Rv. It utilizes Resazurin (Alamar Blue), a redox indicator that fluoresces pink (Resorufin) in response to metabolic activity.[5]

Scientific Rationale (Expertise)

Benzamides are often bacteriostatic at low concentrations and bactericidal at high concentrations. The MABA offers a distinct advantage over optical density (OD) measurements because benzamides can induce cell wall swelling before lysis; OD readings might falsely indicate growth. The redox readout circumvents this artifact.

Protocol A: MABA for H37Rv

Materials:

-

Media: Middlebrook 7H9 broth + 10% OADC + 0.2% glycerol + 0.05% Tween 80.[7][5]

-

Reagent: Resazurin sodium salt (0.01% w/v in sterile water) + 10% Tween 80 (1:1 ratio).

-

Controls: Isoniazid (INH), Rifampicin (RIF), DMSO (Vehicle).[7]

Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare 10 mM stocks of benzamides in 100% DMSO.

-

Perform 2-fold serial dilutions in 96-well plates (100 µL/well). Final testing range typically 64 µg/mL to 0.06 µg/mL.[7]

-

Critical: Ensure final DMSO concentration is <1% to avoid non-specific toxicity.

-

-

Inoculum Preparation:

-

Culture H37Rv to mid-log phase (OD600 0.4–0.8).[5]

-

Adjust turbidity to McFarland Standard 1.0 (~3 x 10^8 CFU/mL).

-

Dilute 1:20 in 7H9 media, then dilute a further 1:50.

-

Target Density: Final in-well density should be ~1-2 x 10^5 CFU/mL.

-

-

Assay Assembly:

-

Add 100 µL of inoculum to compound wells (Total Vol = 200 µL).

-

Perimeter Control: Fill outer perimeter wells with sterile water to prevent "edge effect" evaporation during the long incubation.

-

-

Incubation:

-

Seal plates with breathable membrane (e.g., Bactraz).

-

Incubate at 37°C for 5–6 days.

-

-

Development:

-

Readout:

-

Visual: Blue = No Growth (Inhibition); Pink = Growth.

-

Fluorometric: Ex 530 nm / Em 590 nm.

-

Definition: MIC is the lowest concentration preventing the color change from blue to pink (or >90% fluorescence inhibition).

-

Data Interpretation Table:

| Readout (Resazurin) | State | Interpretation |

| Blue (Non-fluorescent) | Oxidized | No bacterial growth (Effective inhibition) |

| Pink (Fluorescent) | Reduced | Active bacterial metabolism (Ineffective) |

| Purple (Mixed) | Intermediate | Partial inhibition (Sub-MIC) |

Target Validation: DprE1 Enzymatic Inhibition Assay

To confirm the benzamide hits target DprE1, we utilize a coupled enzyme assay. Since the native substrate (Decaprenyl-phosphoryl-ribose, DPR) is highly hydrophobic and difficult to synthesize, we use Farnesyl-phosphoryl-ribose (FPR) as a soluble surrogate substrate.

Mechanism of Action Diagram

Figure 2: DprE1 Mechanism and Benzamide Inhibition Mode. Benzamides undergo bioactivation within the enzyme active site to form a covalent bond with Cys387, blocking the conversion of DPR to DPX.

Protocol B: DprE1 Coupled Assay (Amplex Red Method)

Scientific Integrity: This assay measures the production of

Reagents:

-

Enzyme: Recombinant M. tuberculosis DprE1 (purified).[1]

-

Substrate: FPR (Farnesyl-phosphoryl-β-D-ribose).[9]

-

Coupling: Horseradish Peroxidase (HRP), Amplex Red.

-

Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl.

Procedure:

-

Pre-incubation: Mix 50 nM DprE1 with varying concentrations of the benzamide candidate in assay buffer. Incubate for 10–20 minutes at 30°C.

-

Why? Covalent inhibitors are time-dependent. Pre-incubation allows the suicide inhibition mechanism to occur.

-

-

Reaction Start: Add the master mix containing:

-

FPR (100 µM final).[9]

-

Amplex Red (50 µM).

-

HRP (0.5 U/mL).

-

-

Kinetic Read: Immediately monitor fluorescence (Ex 530 nm / Em 590 nm) every 30 seconds for 20 minutes.

-

Calculation: Determine the initial velocity (

) from the linear portion of the curve. Calculate IC50 by plotting % Activity vs. Log[Inhibitor].

Safety Profiling: Cytotoxicity (Selectivity Index)

A potent antitubercular is useless if it kills host cells. The Selectivity Index (SI) is the ratio of

Protocol C: Vero Cell MTT Assay

Materials:

-

Cells: Vero lineage (African Green Monkey Kidney).[10]

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[11]

Procedure:

-

Seed Vero cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Add benzamide compounds (serial dilutions) and incubate for 48 hours (37°C, 5%

). -

Add 20 µL MTT (5 mg/mL) to each well. Incubate 4 hours.

-

Remove supernatant and add 150 µL DMSO to solubilize formazan crystals.

-

Read Absorbance at 570 nm.

-

Calculate

: Concentration required to reduce cell viability by 50%.[7]

Intracellular Efficacy (Macrophage Model)

M. tuberculosis is an intracellular pathogen.[12][13][14][15] Benzamides must penetrate the macrophage membrane and survive the acidic phagolysosome to be effective.

Protocol D: THP-1 Infection Assay[7][19]

Materials:

-

Differentiation: Phorbol 12-myristate 13-acetate (PMA).[13]

Procedure:

-

Differentiation: Treat THP-1 cells with 20–50 ng/mL PMA for 24–48h to induce macrophage differentiation (adherence).

-

Infection: Infect macrophages with H37Rv at a Multiplicity of Infection (MOI) of 1:1 or 1:10 for 4 hours.

-

Wash: Wash cells 3x with warm PBS to remove extracellular bacteria.

-

Treatment: Add benzamide compounds in RPMI media. Incubate for 3 to 5 days.

-

Lysis & Plating: Lyse macrophages with 0.05% SDS. Serially dilute the lysate and plate on 7H11 agar.

-

CFU Count: Count colonies after 3 weeks to determine intracellular killing.

References

-

MABA Protocol & Validation: Collins, L., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay versus BACTEC 460 System for High-Throughput Screening of Compounds against Mycobacterium tuberculosis and Mycobacterium avium.[16] Antimicrobial Agents and Chemotherapy, 41(5), 1004–1009. [Link]

-

Benzamide/DprE1 Mechanism: Makarov, V., et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science, 324(5928), 801-804. [Link]

-

DprE1 Enzymatic Assay (Amplex Red): Neres, J., et al. (2012). Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. Science Translational Medicine, 4(150), 150ra121. [Link]

-

Intracellular Macrophage Screening: Sorrentino, F., et al. (2016). Development of an Intracellular Screen for New Compounds Able to Inhibit Mycobacterium tuberculosis Growth in Human Macrophages.[12][13][14] Antimicrobial Agents and Chemotherapy, 60(1), 640–645. [Link]

-

Cytotoxicity Protocols (Vero): Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. journals.asm.org [journals.asm.org]

- 15. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

Application Note: Recrystallization Protocols for 4-tert-butyl-N-pyrazin-2-ylbenzamide

Executive Summary

This guide provides a scientifically grounded protocol for the recrystallization of 4-tert-butyl-N-pyrazin-2-ylbenzamide . Due to the specific structural duality of this molecule—containing a highly lipophilic tert-butyl group and a polar, nitrogen-rich pyrazine moiety—standard single-solvent systems often fail to yield high purity.

This note outlines a binary solvent system approach , prioritizing Ethyl Acetate/Heptane (for high-yield recovery) and Ethanol/Water (for high-purity polishing). It includes a decision matrix for solvent selection, detailed experimental protocols, and troubleshooting mechanisms for common issues like "oiling out."

Molecular Analysis & Solubility Physics

To select the correct solvent, we must first understand the solute.

-

The Core (Benzamide): Provides a rigid scaffold with moderate polarity and hydrogen-bonding capability (Amide N-H donor, C=O acceptor).

-

The Lipophilic Tail (4-tert-butyl): This bulky aliphatic group significantly increases solubility in non-polar organic solvents (Hexanes, Toluene) and drastically reduces water solubility. It acts as a "grease ball" that drives the molecule out of aqueous solution.

-

The Polar Head (Pyrazin-2-yl): The pyrazine ring is electron-deficient and contains two nitrogen atoms. It increases solubility in alcohols and chlorinated solvents but can make the compound prone to forming polymorphs or hydrates.

Implication for Recrystallization: A single solvent like pure Ethanol may dissolve the compound too well (low recovery), while pure Heptane will not dissolve it at all. Therefore, a solvent/anti-solvent gradient is required to balance these opposing forces.

Solvent Selection Strategy

We employ a "Like-Dissolves-Like" modification known as the Polarity Wedge . We dissolve the compound in a solvent that matches the amide/pyrazine polarity, then induce precipitation using a solvent that matches the tert-butyl group (or rejects the whole molecule).

Recommended Solvent Systems

| System | Role | Solvent (Dissolver) | Anti-Solvent (Precipitant) | Ratio (v/v) | Rationale |

| A | Primary (Yield) | Ethyl Acetate | n-Heptane | 1:2 to 1:4 | Excellent for removing polar impurities. The t-butyl group ensures solubility in hot EtOAc; Heptane forces crystallization upon cooling. |

| B | Secondary (Purity) | Ethanol (95%) | Water | 5:1 to 2:1 | Best for removing non-polar byproducts. The high temperature coefficient of solubility in EtOH allows for sharp crystallization. |

| C | Alternative | Isopropyl Alcohol | None (Cooling only) | N/A | Useful if the compound oils out in binary systems. IPA has a "goldilocks" polarity. |

Decision Tree: Solvent Selection

Figure 1: Decision matrix for selecting the optimal solvent system based on impurity profile.

Detailed Experimental Protocols

Protocol A: Solvent Screening (Micro-Scale)

Perform this range-finding test before committing the bulk material.

-

Preparation: Place 50 mg of crude solid into three separate 4 mL vials.

-

Dissolution:

-

Vial 1 (EtOAc): Add Ethyl Acetate dropwise while heating to 70°C. Record volume needed for clear solution.

-

Vial 2 (EtOH): Add Ethanol dropwise while heating to 75°C.

-

Vial 3 (IPA): Add Isopropanol dropwise while heating to 80°C.

-

-

Anti-Solvent Addition (Hot):

-

To Vial 1, add hot n-Heptane dropwise until a faint turbidity (cloudiness) persists. Re-dissolve with 1 drop of EtOAc.

-

To Vial 2, add hot Water dropwise until turbid. Re-dissolve with 1 drop of EtOH.

-

-

Cooling: Allow vials to cool slowly to room temperature (RT) on the benchtop.

-

Observation: Check for crystals vs. oil droplets.

Protocol B: Macro-Scale Recrystallization (Ethyl Acetate/Heptane)

Target: High recovery (>85%) and removal of polar baseline impurities.

Reagents:

-

Crude 4-tert-butyl-N-pyrazin-2-ylbenzamide (10.0 g)

-

Ethyl Acetate (HPLC Grade)

-

n-Heptane (Reagent Grade)

-

Activated Carbon (Optional, for color removal)

Workflow:

-

Dissolution:

-

Place 10 g crude solid in a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser.

-

Add 40 mL Ethyl Acetate .

-

Heat to mild reflux (approx. 77°C).

-

Note: If solid remains, add EtOAc in 5 mL increments until fully dissolved. Do not exceed 80 mL total (keep concentrated).

-

-

Filtration (Hot):

-

If the solution is dark or contains particulates, add 0.5 g activated carbon and stir at reflux for 10 mins.

-

Filter rapidly through a pre-heated Celite pad or sintered glass funnel to remove carbon/insolubles.

-

Return filtrate to a clean RBF and bring back to reflux.

-

-

Crystallization:

-

While stirring at reflux, slowly add n-Heptane via addition funnel.

-

Endpoint: Add Heptane until the solution turns slightly cloudy (approx. 60-80 mL).

-

Add 2-3 mL of pure EtOAc to restore clarity (clear point).

-

Remove heat source.[3] Allow the flask to cool to RT slowly (over 2-3 hours). Rapid cooling promotes oiling out.

-

-

Harvesting:

-

Once at RT, cool the flask in an ice-water bath (0-5°C) for 1 hour to maximize yield.

-

Filter the white crystalline solid using vacuum filtration (Buchner funnel).

-

Wash: Rinse the filter cake with 20 mL of cold 1:3 EtOAc:Heptane mixture.

-

-

Drying:

-

Dry in a vacuum oven at 45°C for 12 hours.

-

QC Check: Measure Melting Point (Expected range: ~150-160°C, dependent on polymorph).

-

Recrystallization Process Flow

Figure 2: Step-by-step workflow for the Ethyl Acetate/Heptane recrystallization process.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Solution cooled too fast or solvent system is too polar. | Re-heat to reflux. Add more solvent (EtOAc) to dilute. Add a "seed crystal" at 50°C. Switch to Isopropanol (IPA). |

| Low Yield | Too much solvent used or insufficient anti-solvent. | Concentrate the mother liquor by rotary evaporation and repeat cooling. Increase Heptane ratio. |

| Colored Impurities | Oxidation products or metal contaminants. | Use Activated Carbon (Darco G-60) during the hot dissolution step. |

| Gel Formation | Rapid precipitation of amorphous solid. | Re-heat and cool much slower (wrap flask in foil/towel). Stir vigorously during cooling. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11319234, Benzamide, 4-(1,1-dimethylethyl)-N-pyrazinyl-. Retrieved from [Link]

-

Doležal, M., et al. (2008). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 13, 2104-2118. (Provides general solubility and melting point data for pyrazine amides). Retrieved from [Link]

-

Bouz, G., et al. (2019). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies.[4] Molecules, 25(1), 136. (Discusses recrystallization of N-pyrazinyl derivatives from Ethanol). Retrieved from [Link]

-

Fiedler, P., et al. (1995). Process for producing N-tert-butyl-2-pyrazinecarboxamide. European Patent EP0680955B1.[5] (Describes recrystallization of tert-butyl pyrazine analogs using alcohols). Retrieved from

Sources

- 1. AU2022200828B2 - Processes for the preparation of 4-{8-amino-3-[(2s)-1-(but-2-ynoyl)-pyrrolidin-2-yl]imidazo[1,5-a]-pyrazin-1-yl}n-(pyridin-2-yl)-benzamide - Google Patents [patents.google.com]

- 2. Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0680955B1 - PROCESS FOR PRODUCING N-tert-BUTYL-2-PYRAZINECARBOXAMIDE AND N-tert-BUTYL-2-PIPERAZINECARBOXAMIDE - Google Patents [patents.google.com]

Technical Support Center: Lipophilic Pyrazinamide (PZA) Analogues

The following technical guide is designed as a specialized support portal for researchers working with lipophilic pyrazinamide (PZA) analogues. It addresses the specific physicochemical and biological challenges inherent to these compounds.

Current Status: Operational | Topic: Solubility & Assay Optimization

Welcome to the technical support hub. This guide addresses the "Lipophilicity Paradox" often encountered with PZA derivatives: structural modifications designed to enhance membrane permeability or bypass pncA mutations frequently render the compound insoluble in aqueous assay media, leading to false-negative MICs and erratic in vivo data.

Module 1: Diagnostic Triage – The "Crash" Phenomenon

Issue: "My compound dissolves in DMSO but precipitates immediately upon addition to 7H9 media."

The Root Cause: The LogP Trap

PZA has a LogP of ~ -0.7 (hydrophilic). Analogues designed to be lipophilic (e.g., long-chain esters) often push LogP > 2.5. When a high-concentration DMSO stock hits the aqueous buffer, the dielectric constant shifts rapidly, causing the "DMSO shock" precipitation.

Troubleshooting Workflow

Before adjusting your assay, determine the solubility limit using this decision matrix.

Figure 1: Decision matrix for troubleshooting precipitation events based on physicochemical properties.

Module 2: Stock Preparation & Solvent Systems

Issue: Standard DMSO stocks are toxic to M. tuberculosis at effective solubility volumes.

Technical Insight: DMSO Tolerance

M. tuberculosis is sensitive to DMSO.[1]

-

Safe Limit: < 0.5% v/v final concentration is ideal; 1% is the absolute maximum before growth inhibition artifacts occur [1].

-

The Problem: To achieve a 100 µM drug concentration with 0.5% DMSO, your stock must be 20 mM. Many lipophilic PZA esters saturate at 5-10 mM in pure DMSO.

Protocol: The "Step-Down" Dilution Method

Do not pipette DMSO stock directly into the bulk media. Use this intermediate step to prevent shock precipitation.

-

Prepare High Stock: Dissolve compound in 100% DMSO at 500x the final desired concentration (if possible).

-

Intermediate Dilution (The Critical Step):

-

Prepare a solution of 50% DMSO / 50% PEG-400 .

-

Dilute your High Stock 1:10 into this mixture.

-

Result: The compound is now in a semi-aqueous compatible lattice.

-

-

Final Addition: Add the Intermediate solution to the culture media. The PEG-400 acts as a bridge, reducing the interfacial tension that drives precipitation.

Comparison of Carrier Systems:

| Carrier System | Pros | Cons | Recommended For |

| DMSO (100%) | Standard, universal. | Toxicity >1%; "Shock" precipitation. | Screening libraries (Low LogP). |

| Tween 80 | Good solubilizer. | Metabolized by Mtb (carbon source); releases oleic acid [2].[2] | AVOID in metabolic assays. |

| Tyloxapol | Non-hydrolyzable detergent.[2] | Less solubilizing power than Tween. | Standard MIC assays. |

| HP-β-Cyclodextrin | Encapsulates lipophilic drugs; non-toxic. | Requires complexation step; expensive. | High LogP PZA Analogues. |

Module 3: Assay Optimization (MIC/MBC)

Issue: PZA requires acidic pH (5.5–6.0) for activity, but my analogue is unstable or insoluble at this pH.

The Acidic pH Requirement

Standard PZA is a prodrug requiring conversion to pyrazinoic acid (POA) by the enzyme PncA.[3] POA accumulation (and bioactivity) is driven by an acidic extracellular environment (pH 5.5-6.0) which promotes protonation and re-entry of the drug [3].[4]

-

Crucial Note: If your analogue is a prodrug of POA (e.g., an ester), you must still maintain acidic pH to ensure the released POA accumulates, unless the analogue itself has a distinct target.

Protocol: Cyclodextrin-Buffered 7H9 Assay

For highly lipophilic analogues that precipitate at pH 5.9, use Hydroxypropyl-β-cyclodextrin (HP-β-CD) as a "molecular shuttle."

-

Media Prep: Prepare Middlebrook 7H9 broth supplemented with OADC.

-

Acidification: Adjust pH to 5.9 using HCl (critical for PZA activity baseline).

-

Carrier Addition: Add HP-β-CD to a final concentration of 5-10% (w/v). Filter sterilize.[2][5]

-

Why? CD forms inclusion complexes with the lipophilic PZA ester, keeping it in solution without affecting bacterial growth or pH [4].

-

-

Inoculation: Inoculate with M. tuberculosis H37Rv (or PncA mutant if testing bypass mechanisms).

-

Readout: Use Resazurin (Alamar Blue) after 7 days. Visual turbidity may be unreliable due to CD/lipid interaction.

Figure 2: Modified workflow using Cyclodextrin to prevent precipitation in acidic assay conditions.

Module 4: Chemical Stability (The "False" Prodrug)

Issue: "I see activity in MIC, but no efficacy in mice." or "The compound degrades in the freezer."

The Hydrolysis Trap

Lipophilic PZA esters are often designed as prodrugs. However, they must be stable enough to reach the bacterium but labile enough to be hydrolyzed by mycobacterial esterases.

-

Plasma Instability: Many simple alkyl esters of PZA are hydrolyzed by serum esterases in minutes, converting them back to POA (which has poor pharmacokinetics) before they reach the lung [5].

-

Chemical Hydrolysis: At pH 5.9 (assay conditions), certain esters hydrolyze spontaneously.

Validation Experiment: Stability Check

Before running MICs, perform a 24-hour stability check.

-

Incubate compound in:

-

(A) PBS pH 7.4 (Plasma mimic)

-

(B) 7H9 Media pH 5.9 (Assay mimic)

-

-

Analyze by HPLC at T=0, T=4h, T=24h.

-

Pass Criteria: >90% parent compound remaining at T=24h in Media pH 5.9.

FAQ: Frequently Asked Questions

Q: Can I use Tween 80 to improve the solubility of my PZA analogues? A: Proceed with caution. While Tween 80 is a standard surfactant, M. tuberculosis expresses lipases that hydrolyze Tween 80 into oleic acid, which the bacteria use as a carbon source [2]. This can mask the metabolic stress caused by PZA or your analogue. For metabolic assays, Tyloxapol is the superior, non-hydrolyzable choice.

Q: Why is my MIC for the analogue higher than PZA? A: Check your pH. If you ran the assay at pH 6.8 (standard) instead of pH 5.9, PZA activity drops significantly. If your analogue is also pH-dependent (or converts to POA), it will appear inactive at neutral pH. Conversely, if your analogue precipitates, the effective concentration is near zero, yielding a false "Resistant" result.

Q: My compound is an amide, not an ester. Does this change the solubility approach? A: Amides are generally more stable but often less soluble than esters. The cyclodextrin protocol (Module 3) is highly recommended. Note that amides may require specific amidases for activation, so ensure your strain (e.g., H37Rv) expresses the necessary enzymes if the compound is a prodrug.

References

-

Franzblau, S. G., et al. (2012). Comprehensive analysis of methods used for the evaluation of compounds against Mycobacterium tuberculosis. Tuberculosis, 92(6), 453-488. Link

-

Nunes-Costa, D., et al. (2020). The impact of detergents on the growth and drug susceptibility of Mycobacterium tuberculosis.[2][6] Microorganisms, 8(12), 1932. Link

-

Zhang, Y., & Mitchison, D. (2003).[7] The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. Link

-

Simoes, M. F., et al. (2009).[8] Lipophilic pyrazinoic acid amide and ester prodrugs: Stability, activation and activity against M. tuberculosis.[8] European Journal of Pharmaceutical Sciences, 37(3-4), 257-263. Link

-

Bergmann, K. E., et al. (2017). Encapsulation of the anti-tubercular drug pyrazinamide in cyclodextrin-based nanosponges. Carbohydrate Polymers, 157, 134-141. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Minimum Inhibiting Concentration Determination in Liquid Cultures and on Solid Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores [frontiersin.org]

- 4. Studying the dynamics of the drug processing of pyrazinamide in Mycobacterium tuberculosis | PLOS One [journals.plos.org]

- 5. eprints.nirt.res.in [eprints.nirt.res.in]

- 6. researchgate.net [researchgate.net]

- 7. ovid.com [ovid.com]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Amide Bond Formation with Aminopyrazine

Welcome to our technical support center dedicated to the nuanced challenge of forming amide bonds with weakly nucleophilic aminopyrazines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in achieving efficient and high-yielding couplings with this class of electron-deficient amines. Here, we move beyond generic advice to provide in-depth, field-proven insights and actionable troubleshooting strategies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, offering a diagnosis of the potential causes and a range of solutions to explore.

Question 1: I am observing very low to no yield of my desired amide product when coupling a carboxylic acid with aminopyrazine using standard reagents like HATU or HBTU. What is happening and how can I fix this?

Answer:

This is the most common challenge when working with aminopyrazines. The low reactivity is due to the electron-withdrawing nature of the pyrazine ring, which significantly reduces the nucleophilicity of the amino group. Standard uronium/aminium-based coupling reagents like HATU, HBTU, or phosphonium-based reagents like PyBOP, are often not potent enough to facilitate the reaction with such a poor nucleophile.[1][2]

Core Problem: The activated ester intermediate (e.g., OAt or OBt ester) formed by these reagents is not sufficiently electrophilic to react with the weakly nucleophilic aminopyrazine, or the equilibrium of the reaction does not favor product formation.

Troubleshooting & Optimization Strategies:

-

Switch to a More Potent Activation Method: Forcing the reaction by simply increasing the excess of standard coupling reagents is often inefficient and can lead to side products. Instead, consider these more effective strategies:

-

Methanesulfonyl Chloride (MsCl) and N-Methylimidazole (NMI): This combination has proven to be highly effective for coupling a wide range of carboxylic acids with electron-deficient aminopyrazines, often succeeding where other agents fail.[1][2] The proposed mechanism involves the formation of a highly reactive mixed anhydride or acyl-imidazolium species.

-

Phosphorus Oxychloride (POCl₃) in Pyridine: This classical reagent can be very effective for difficult acylations of weakly nucleophilic heteroaromatic amines.[3] The reaction proceeds through a highly reactive acyl phosphate intermediate. Caution is advised as this reagent is harsh and may not be suitable for sensitive substrates.

-

In Situ Acyl Fluoride Formation: Converting the carboxylic acid to a more reactive acyl fluoride can significantly enhance reactivity. Reagents like Deoxo-Fluor or XtalFluor-E can be used for this purpose.[1][4][5]

-

-

Elevate the Reaction Temperature: For sluggish reactions, increasing the temperature can provide the necessary activation energy.[4][5] Monitor the reaction closely for potential decomposition of starting materials or products.

-

Optimize the Solvent: While DMF and NMP are common choices, consider less coordinating solvents like acetonitrile or dichloromethane, which may not solvate the activated species as strongly, potentially increasing its reactivity.[6][7]

dot

Caption: Troubleshooting Low Yield with Aminopyrazine.

Question 2: My reaction is messy, and I'm observing multiple side products. What are the likely culprits and how can I achieve a cleaner reaction?

Answer:

The formation of side products often arises from the high activation energy required for the desired amide coupling, which can allow competing reaction pathways to occur.

Potential Causes & Solutions:

-

Guanidinylation of the Amine: If you are using an excess of a uronium/aminium reagent (like HATU or HBTU), the reagent itself can react with your aminopyrazine to form a guanidinium byproduct. This is particularly problematic when the desired coupling is slow.

-